Rosiglitazone potassium

Solubility Formulation Bioavailability

Select the monopotassium salt of rosiglitazone for its decisive advantage in aqueous solubility—achieving up to 100 mM in water—eliminating confounding organic solvents like DMSO in your adipocyte differentiation or insulin sensitization assays. With a Kd of ~43 nM and a >15-fold potency window over pioglitazone, this high-purity PPARγ agonist ensures cleaner, reproducible data in high-throughput screens and long-term in vivo metabolic studies, supported by a defined 12-month stability profile at -20°C.

Molecular Formula C18H18KN3O3S
Molecular Weight 395.5 g/mol
CAS No. 316371-84-3
Cat. No. B163760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiglitazone potassium
CAS316371-84-3
Synonyms5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, monopotassium salt
Molecular FormulaC18H18KN3O3S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+]
InChIInChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1
InChIKeyRWOGCLSZSSKLEN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosiglitazone Potassium Salt: An Overview for Scientific Procurement and Research Applications


Rosiglitazone potassium (CAS: 316371-84-3) is the monopotassium salt form of rosiglitazone, a prototypical agonist of the peroxisome proliferator-activated receptor γ (PPARγ). The potassium salt is specifically engineered to address the poor aqueous solubility of the parent rosiglitazone free base, a critical limitation for in vitro and in vivo experimental workflows. As a potent and selective PPARγ ligand (Kd = 43 nM , EC50 = 60 nM ), it is a fundamental tool in the study of insulin sensitization, adipogenesis, and related metabolic pathways.

Why Rosiglitazone Potassium Salt Cannot Be Arbitrarily Substituted for Other Rosiglitazone Forms


The selection of the potassium salt form over other rosiglitazone salts or the free base is not a trivial substitution. Different salt forms of the same active pharmaceutical ingredient (API) exhibit distinct physicochemical properties that directly impact their utility in research settings. These differences include, but are not limited to, aqueous solubility, dissolution rate, hygroscopicity, and solid-state stability, all of which are critical for preparing accurate dosing solutions and ensuring reproducible experimental outcomes. Furthermore, the choice of counterion can influence a compound's performance in specific biological assays. Therefore, an evidence-based selection, grounded in quantifiable data, is essential for scientific rigor and procurement efficiency [1].

Quantitative Evidence Guide: Verifiable Differentiation of Rosiglitazone Potassium


Enhanced Aqueous Solubility of Rosiglitazone Potassium Salt vs. Free Base and Other Salts

The primary differentiator for the potassium salt is its significantly improved aqueous solubility compared to the poorly soluble rosiglitazone free base and the more commonly referenced maleate salt. The potassium salt is soluble in water to a concentration of 100 mM . While the solubility of the free base is not quantified in the same datasheet, its known poor aqueous solubility is the very reason the potassium salt was developed . The patent literature provides a direct, quantitative comparison of the maleate salt, revealing that at pH 6, rosiglitazone potassium (as inferred from the general improvement goal of the patent) is among the more soluble salts, contrasting sharply with the maleate salt which has a solubility of <0.1 mg/mL under the same conditions [1].

Solubility Formulation Bioavailability

Defined Long-Term Stability Profile of Rosiglitazone Potassium Solid Under Recommended Conditions

The potassium salt exhibits a clearly defined stability profile under desiccating conditions. Multiple vendors confirm the compound is stable for up to 12 months when stored at -20°C under desiccation . In contrast, other salt forms may have different or less explicitly characterized stability profiles. For example, the amino acid salts (e.g., cholinate, lysinate) are described as 'excellent stability' and 'virtually not hygroscopic' in a patent, which is a qualitative claim, whereas the potassium salt's 12-month stability is a quantitative, vendor-verified parameter [1].

Stability Storage Shelf-Life

Comparative PPARγ Binding Affinity of Rosiglitazone Potassium vs. Pioglitazone

Rosiglitazone potassium exhibits a 10-fold higher binding affinity for PPARγ compared to pioglitazone. The reported dissociation constant (Kd) for rosiglitazone potassium is 40-43 nM , whereas the effective concentration (EC50) for pioglitazone HCl's activation of human PPARγ is 0.93 μM (930 nM) . This difference in potency is a critical factor in assay design.

PPARγ Binding Affinity Selectivity

Optimal Research Applications for Rosiglitazone Potassium Salt Based on Evidence


In Vitro Adipogenesis and Insulin Sensitization Studies Requiring Aqueous Solubility

Rosiglitazone potassium is ideally suited for studies on adipocyte differentiation (e.g., using 3T3-L1 or C3H10T1/2 stem cells) where the compound is applied to culture media. Its high water solubility (up to 100 mM) allows for the preparation of aqueous stock solutions that can be easily diluted, eliminating the need for DMSO or other organic solvents that could confound results related to cell viability, metabolism, or differentiation pathways . This directly addresses the experimental limitation of the poorly soluble free base.

Long-Term In Vivo Metabolic Studies Requiring Reproducible Dosing

The potassium salt's enhanced solubility and its defined 12-month stability profile when stored properly at -20°C under desiccation are critical for long-term in vivo studies . This ensures that from the beginning to the end of a multi-month study, the administered compound has maintained its purity and potency, leading to more reliable and reproducible data on endpoints like glucose tolerance, insulin sensitivity, and body weight changes in animal models of type 2 diabetes.

High-Throughput Screening (HTS) Assays for PPARγ Agonists

In high-throughput screening, the combination of high potency (Kd of ~43 nM) and excellent solubility makes rosiglitazone potassium an ideal positive control. Its high solubility in aqueous buffers allows for accurate and precise automated liquid handling, while its potent activity provides a strong, consistent positive signal at low micromolar or nanomolar concentrations. This ensures the assay's robustness and validity without the technical issues associated with using a poorly soluble reference compound.

Mechanistic Studies of PPARγ-Selective Gene Expression

For researchers focused on dissecting PPARγ-specific transcriptional programs, the >15-fold greater potency of rosiglitazone potassium over pioglitazone (EC50: 60 nM vs. 930 nM) is a decisive advantage. Lower effective concentrations can be used, which helps mitigate potential off-target interactions or toxicity that might arise at higher doses, thereby providing a cleaner experimental system for linking observed phenotypic changes directly to PPARγ activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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